
1-Benzhydryl-3-ethylazetidin-3-ol
概要
説明
1-Benzhydryl-3-ethylazetidin-3-ol is an organic compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a benzhydryl group attached to the nitrogen atom and an ethyl group at the 3-position of the azetidine ring
科学的研究の応用
1-Benzhydryl-3-ethylazetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on various biological pathways.
Industry: It may be used in the development of new materials and chemical processes, particularly those requiring specific structural features.
準備方法
The synthesis of 1-Benzhydryl-3-ethylazetidin-3-ol typically involves the reaction of benzhydryl chloride with 3-ethylazetidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound are not well-documented, but similar compounds are often synthesized using scalable batch or continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents.
化学反応の分析
1-Benzhydryl-3-ethylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.
作用機序
The mechanism of action of 1-Benzhydryl-3-ethylazetidin-3-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, its role as a CYP inhibitor suggests that it may bind to the active site of the enzyme, preventing the metabolism of certain substrates . This interaction can lead to changes in the pharmacokinetics and pharmacodynamics of drugs metabolized by CYP enzymes.
類似化合物との比較
1-Benzhydryl-3-ethylazetidin-3-ol can be compared to other azetidine derivatives, such as:
1-Benzhydrylazetidin-3-ol: Similar in structure but lacks the ethyl group at the 3-position.
1-Benzhydryl-3-methylazetidin-3-ol: Contains a methyl group instead of an ethyl group at the 3-position.
1-Benzhydrylazetidin-3-ol hydrochloride: The hydrochloride salt form of 1-Benzhydrylazetidin-3-ol.
The presence of the ethyl group in this compound may confer unique chemical and biological properties, making it distinct from its analogs.
特性
IUPAC Name |
1-benzhydryl-3-ethylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-2-18(20)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17,20H,2,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVGFUVCECQOHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

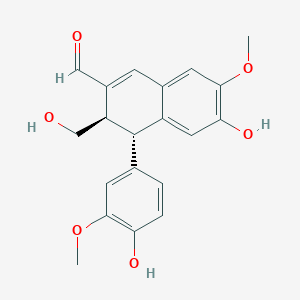
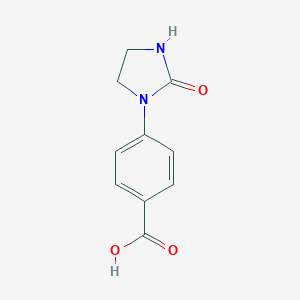
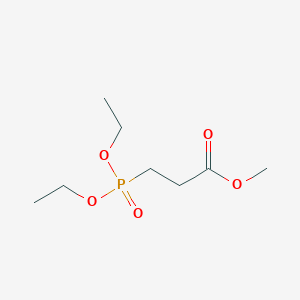

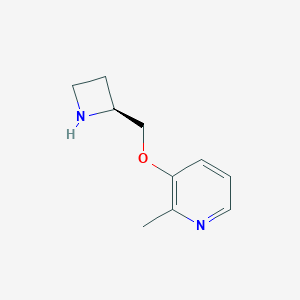
![Thiazolo[4,5-b]pyridin-2-amine](/img/structure/B175906.png)
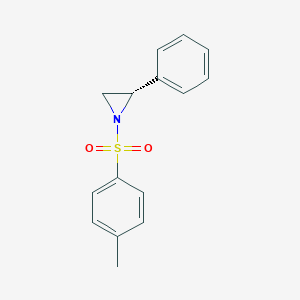
![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)
![12,13-Dihydro-3,9-dibromo-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B175916.png)
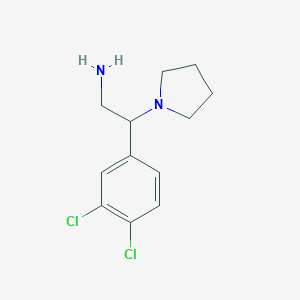
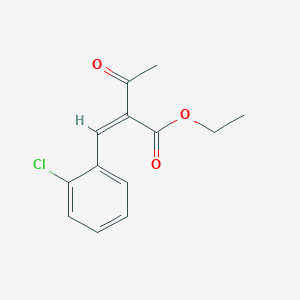
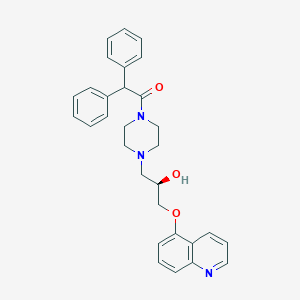
![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B175929.png)
